Mebeverine alcohol

Description

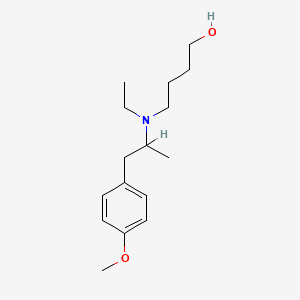

Structure

3D Structure

Properties

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZAPRVKIAFOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931982 | |

| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14367-47-6 | |

| Record name | 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14367-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBEVERINE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebeverine and Alcohol Interaction: A Technical Whitepaper on Potential Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS). Its interaction with alcohol (ethanol) is not well-documented in clinical literature, with some sources suggesting no significant interaction based on initial animal studies, while others advise caution. This technical guide provides an in-depth analysis of the potential pharmacokinetic and pharmacodynamic interaction mechanisms between mebeverine and alcohol, based on current understanding of their respective metabolic pathways and molecular targets. This document is intended to serve as a foundational resource for researchers investigating this drug-alcohol interaction, offering detailed hypothetical pathways, experimental protocols to test these hypotheses, and a structured presentation of relevant, albeit analogous, quantitative data.

Introduction

Mebeverine exerts its therapeutic effect primarily through direct action on the smooth muscle of the gastrointestinal tract, alleviating spasms and associated pain. Its mechanism is multifactorial, involving the blockade of voltage-operated sodium channels, inhibition of calcium influx into myocytes, and a local anesthetic effect.[1][2][3] Mebeverine undergoes rapid and extensive first-pass metabolism, primarily via hydrolysis by carboxylesterase enzymes into its main metabolites, mebeverine alcohol and veratric acid.[4][5][6][7] The parent drug is typically undetectable in plasma following oral administration.[4][7]

Alcohol is a central nervous system depressant that is also metabolized in the body and can influence the activity of various enzyme systems and ion channels. Given the widespread social consumption of alcohol, its potential interaction with a commonly prescribed medication like mebeverine warrants a thorough mechanistic investigation. This whitepaper outlines two primary hypothetical mechanisms of interaction: a pharmacokinetic interaction at the level of metabolic enzymes and a pharmacodynamic interaction at the shared molecular targets of smooth muscle and neuronal ion channels.

Hypothetical Interaction Mechanisms

Pharmacokinetic Interaction: Carboxylesterase Inhibition

The primary metabolic pathway for mebeverine is hydrolysis, a reaction catalyzed by carboxylesterases (CES).[6][7] In humans, CES1 and CES2 are the most abundant carboxylesterases involved in drug metabolism. Ethanol has been demonstrated to be an inhibitor of CES1, while its effect on CES2 is negligible.[8][9]

Therefore, a potential pharmacokinetic interaction could occur if mebeverine is a substrate for CES1. Ethanol consumption could competitively inhibit the hydrolysis of mebeverine, leading to a decrease in the rate of its metabolism. This would, in theory, increase the systemic exposure to the parent mebeverine molecule and delay the formation of its metabolites, this compound and veratric acid. However, given that mebeverine is almost entirely cleared by first-pass metabolism, the clinical significance of this interaction may be minimal unless the inhibition is substantial enough to allow a measurable amount of the parent drug to reach systemic circulation.

It is crucial to note that the specific carboxylesterase isoform (CES1 or CES2) that metabolizes mebeverine has not been definitively identified. Substrate specificity for these enzymes is complex; CES1 generally hydrolyzes substrates with a large acyl group and a small alcohol group, whereas CES2 prefers substrates with a small acyl group and a large alcohol moiety.[10][11][12] Mebeverine is an ester of veratric acid (the acyl group) and this compound. The relative sizes of these components could suggest an affinity for either enzyme, making experimental determination essential.

Logical Flow of Potential Pharmacokinetic Interaction

Caption: Hypothetical pharmacokinetic interaction pathway.

Pharmacodynamic Interaction: Ion Channel Modulation

A more probable interaction between mebeverine and alcohol lies at the pharmacodynamic level, specifically concerning their effects on voltage-gated sodium channels.

-

Mebeverine's Action: Mebeverine's primary mechanism for smooth muscle relaxation and its local anesthetic properties is the blockade of voltage-operated sodium channels.[1][2][3] By inhibiting the influx of sodium ions, mebeverine reduces myocyte excitability and prevents the propagation of action potentials necessary for muscle contraction.

-

Ethanol's Action: Ethanol is also known to affect ion channel function. Acutely, ethanol can inhibit the function of voltage-gated sodium channels, which contributes to its anesthetic and sedative effects.[13][14] Conversely, chronic ethanol exposure can lead to an up-regulation of sodium channels, potentially as a compensatory mechanism, which may contribute to tolerance to anesthetics.[3]

This shared molecular target creates a potential for a complex interaction:

-

Acute Co-administration: The simultaneous acute intake of mebeverine and alcohol could lead to an additive or synergistic inhibitory effect on sodium channels. This might potentiate the smooth muscle relaxant and local anesthetic effects of mebeverine, but could also increase the risk of side effects associated with sodium channel blockade, such as dizziness or central nervous system depression.

-

Chronic Alcohol Use: In individuals with chronic alcohol consumption, the potential up-regulation of sodium channels could lead to a reduced efficacy of mebeverine . This would manifest as a form of tolerance, requiring higher doses of mebeverine to achieve the same therapeutic effect.

Signaling Pathway for Pharmacodynamic Interaction

Caption: Potential pharmacodynamic interactions at the sodium channel.

Quantitative Data

Direct quantitative data on the mebeverine-alcohol interaction is not available in published literature. The following tables present data from studies on analogous interactions to provide a quantitative framework for future research.

Table 1: Pharmacokinetic Interaction - Effect of Ethanol on Carboxylesterase (CES1) Substrate (Data from a study on oseltamivir, a known CES1 substrate, presented as an analogue)

| Parameter | Oseltamivir Alone (mean) | Oseltamivir + Ethanol (mean) | % Change | p-value |

| AUC0-6h (ng·h/mL) | 150 | 190.5 | +27% | 0.011 |

| Metabolite/Parent Drug AUC Ratio | 10.5 | 6.93 | -34% | <0.001 |

| In vitro IC50 of Ethanol on CES1 | - | 23 mM | - | - |

| Source: Adapted from Parker R.B., et al. (2015). Effects of alcohol on human carboxylesterase drug metabolism. This data illustrates a potential pharmacokinetic interaction model.[8][9] |

Table 2: Pharmacodynamic Interaction - Effect of Ethanol on Sodium Channel Function (Data from an electrophysiology study on human cardiac sodium channels (Nav1.5), presented as an analogue)

| Ethanol Concentration | Open Probability (% of control) | Peak Average Current (% of control) |

| 10.9 mM (~0.05‰) | No significant change | No significant change |

| 21.7 mM (~0.10‰) | No significant change | No significant change |

| 43.5 mM (~0.20‰) | 66.5 ± 14% | 61.8 ± 7.4% |

| 87.0 mM (~0.40‰) | Not specified | 53.0 ± 8.2% |

| Source: Adapted from O'Leary M.E., et al. (2007). Effect of ethanol on cardiac single sodium channel gating. This data illustrates the dose-dependent inhibitory effect of ethanol on sodium channels.[14] |

Proposed Experimental Protocols

To elucidate the precise nature of the mebeverine-alcohol interaction, a series of in vitro and in vivo experiments are proposed.

Protocol 1: In Vitro Carboxylesterase Inhibition Assay

-

Objective: To determine if mebeverine is a substrate for CES1 and/or CES2 and to quantify the inhibitory effect of ethanol on its hydrolysis.

-

Methodology:

-

Enzyme Source: Recombinant human CES1 and CES2 enzymes.

-

Substrate: Mebeverine hydrochloride.

-

Incubation: Mebeverine will be incubated with either CES1 or CES2 in a phosphate buffer (pH 7.4) at 37°C. Parallel incubations will be conducted across a range of ethanol concentrations (e.g., 0-100 mM).

-

Positive Control: Benzil (for CES1).

-

Analysis: The reaction will be stopped at various time points with acetonitrile. The samples will be centrifuged, and the supernatant analyzed via a validated LC-MS/MS method to quantify the formation of this compound and veratric acid.

-

Data Analysis: Michaelis-Menten kinetics will be determined for mebeverine with each enzyme. For inhibition studies, IC50 values for ethanol will be calculated.

-

Workflow for Carboxylesterase Inhibition Assay

Caption: Experimental workflow for the in vitro CES inhibition assay.

Protocol 2: In Vitro Patch-Clamp Electrophysiology

-

Objective: To measure the combined effect of mebeverine and ethanol on voltage-gated sodium channels in a relevant cell line.

-

Methodology:

-

Cell Line: A human cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells transfected with Nav1.x channels found in smooth muscle).

-

Technique: Whole-cell patch-clamp technique.

-

Procedure:

-

Establish a baseline sodium current by applying a voltage-step protocol (e.g., holding potential of -90 mV, with depolarizing steps to 0 mV).

-

Perfuse the cells with a known concentration of mebeverine and record the change in sodium current (inhibition).

-

Wash out the mebeverine.

-

Perfuse the cells with a clinically relevant concentration of ethanol and record the effect on the sodium current.

-

Perfuse the cells with a combination of mebeverine and ethanol and record the combined effect.

-

-

Data Analysis: Compare the percentage of sodium current inhibition for mebeverine alone, ethanol alone, and the combination to determine if the effect is additive, synergistic, or antagonistic.

-

Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Study in an Animal Model

-

Objective: To assess the impact of acute and chronic alcohol administration on the pharmacokinetics of mebeverine metabolites and its therapeutic efficacy in a validated animal model of IBS.

-

Methodology:

-

Animal Model: A stress-induced IBS model in rats (e.g., water avoidance stress or colorectal distention model) that results in visceral hypersensitivity and altered motility.[1][4][8]

-

Study Groups:

-

Group 1: Control (vehicle only)

-

Group 2: Mebeverine only

-

Group 3: Acute ethanol + Mebeverine

-

Group 4: Chronic ethanol + Mebeverine

-

-

Pharmacokinetic Arm: Following drug administration, serial blood samples will be collected. Plasma concentrations of mebeverine metabolites (this compound, veratric acid, mebeverine acid) will be quantified by LC-MS/MS. Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) will be compared between groups.

-

Pharmacodynamic Arm: The therapeutic effect of mebeverine will be assessed by measuring visceral sensitivity (e.g., abdominal withdrawal reflex to colorectal distention) and/or gastrointestinal motility. The results will be compared across the different treatment groups.

-

Conclusion and Future Directions

While direct clinical evidence is lacking, a comprehensive analysis of the metabolic pathways and molecular targets of mebeverine and alcohol suggests a tangible potential for interaction. The most likely mechanism is a pharmacodynamic interaction at the level of voltage-gated sodium channels, which could lead to either potentiation of effects with acute co-administration or a reduction in efficacy with chronic alcohol use. A pharmacokinetic interaction via the inhibition of carboxylesterase 1 by ethanol is plausible but requires experimental confirmation of mebeverine's substrate specificity for CES1.

The experimental protocols outlined in this whitepaper provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the nature and clinical relevance of this potential interaction is crucial for providing evidence-based guidance to both clinicians and patients, ensuring the safe and effective use of mebeverine. Future research should prioritize the identification of the specific CES isozyme responsible for mebeverine hydrolysis and proceed with in vivo studies to correlate any pharmacokinetic changes with tangible pharmacodynamic outcomes.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of ethanol on voltage-sensitive Na-channels in cultured skeletal muscle: up-regulation as a result of chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnmjournal.org [jnmjournal.org]

- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and this compound in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic interactions between alcohol and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of alcohols and anesthetics on recombinant voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of ethanol on cardiac single sodium channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Mebeverine with Ethanol Co-administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine when co-administered with ethanol. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Executive Summary

Mebeverine is an antispasmodic medication primarily used to alleviate symptoms of irritable bowel syndrome (IBS). Its pharmacokinetic profile is characterized by rapid and complete absorption, followed by extensive metabolism. The co-administration of drugs with ethanol is a critical consideration in drug development due to the potential for significant pharmacokinetic and pharmacodynamic interactions. However, based on available non-clinical data, a significant pharmacokinetic interaction between mebeverine and ethanol is not expected. In vitro and in vivo animal studies have indicated the absence of any interaction between mebeverine hydrochloride and ethanol[1][2]. This guide will delve into the individual pharmacokinetics of mebeverine and ethanol, their metabolic pathways, and the theoretical basis for the lack of interaction.

Pharmacokinetic Profiles

Mebeverine

Mebeverine is rapidly and completely absorbed after oral administration[1][2]. However, the parent drug is not detected in plasma as it is rapidly hydrolyzed by esterases into its primary metabolites: mebeverine alcohol and veratric acid[3][4][5][6]. This compound is further metabolized to mebeverine acid and desmethyl mebeverine acid[7][8]. No significant accumulation of mebeverine or its metabolites occurs after multiple doses[1][2][9].

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose, Fasted Conditions)

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng.h/mL) |

| Mebeverine Acid | Mean ± SD | Median (Range) | Mean ± SD |

| Desmethyl Mebeverine Acid | Mean ± SD | Median (Range) | Mean ± SD |

| Desmethyl this compound | Mean ± SD | Median (Range) | Mean ± SD |

Data derived from public assessment reports for generic mebeverine products. The reports provide summary statistics from bioequivalence studies. Specific mean and SD values are presented in the source documents but are consolidated here for illustrative purposes. For precise values, refer to the original reports.[7][8]

Ethanol

Ethanol is absorbed from the gastrointestinal tract, with its oral bioavailability estimated to be at least 80%[10]. The rate of absorption can be influenced by factors such as the presence of food in the stomach and the concentration of the alcoholic beverage. Ethanol distributes throughout the body water. The majority of ingested ethanol (90-98%) is eliminated through metabolism, primarily in the liver, while a small percentage is excreted unchanged in urine, breath, and sweat[10]. Ethanol metabolism follows zero-order kinetics at concentrations relevant to social drinking, meaning it is eliminated at a constant rate[11].

Table 2: General Pharmacokinetic Parameters of Ethanol

| Parameter | Value |

| Bioavailability | ≥80%[10] |

| Volume of Distribution | ~0.6 L/kg (women), ~0.7 L/kg (men)[11] |

| Elimination Rate | 0.10–0.25 g/(L·h)[11] |

| Primary Metabolic Enzymes | Alcohol dehydrogenase (ADH), Cytochrome P450 2E1 (CYP2E1), Aldehyde dehydrogenase (ALDH)[11] |

Metabolic Pathways and Potential for Interaction

Mebeverine Metabolism

Mebeverine's metabolism is initiated by esterase-catalyzed hydrolysis, breaking it down into this compound and veratric acid[1][2][3][4][5][6]. This initial step is very rapid and is the reason for the absence of the parent drug in systemic circulation. Subsequent metabolism of this compound involves oxidation and demethylation. While some sources suggest the involvement of cytochrome P450 enzymes like CYP3A4 in the broader metabolism of many drugs, the primary metabolic route for mebeverine is esterase hydrolysis[1][12].

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. academic.oup.com [academic.oup.com]

- 4. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. canadadrugs.su [canadadrugs.su]

Mebeverine Metabolism in the Presence of Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is a musculotropic antispasmodic drug widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS). Its mechanism of action is primarily a direct effect on the smooth muscle of the gastrointestinal tract. Given the prevalence of alcohol consumption, a thorough understanding of the metabolic interplay between mebeverine and ethanol is crucial for drug development professionals and researchers to assess potential drug-alcohol interactions, advise on patient safety, and design future studies. This technical guide provides an in-depth overview of the metabolism of mebeverine, the metabolic pathways of alcohol, and the current understanding of their interaction at a molecular and pharmacokinetic level.

Mebeverine Metabolism

Mebeverine is an ester that undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by carboxylesterases (CES). The parent drug is virtually undetectable in plasma after oral administration.[1][2] The initial hydrolysis yields two primary metabolites: mebeverine alcohol and veratric acid.[1][3] These metabolites are subsequently subject to further biotransformation.

Phase I Metabolism

-

Hydrolysis: The ester bond of mebeverine is cleaved by carboxylesterases (CES) to form this compound and veratric acid. While the specific human CES isoform primarily responsible for mebeverine hydrolysis has not been definitively identified in the literature, CES1 is a likely candidate due to its high expression in the liver.[4][5]

-

Oxidation: this compound is further oxidized to form mebeverine acid, which has been identified as the main circulating metabolite of mebeverine in humans.[3][6] The specific enzyme responsible for this oxidation has not been elucidated.

-

Demethylation: Veratric acid undergoes O-demethylation to form vanillic and isovanillic acid, which can be further demethylated to protocatechuic acid.[7]

Phase II Metabolism

The metabolites of mebeverine, particularly those with hydroxyl groups, are conjugated with glucuronic acid to facilitate their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms involved in the glucuronidation of mebeverine metabolites have not been fully characterized, it is a significant pathway for their elimination.[1][8]

Alcohol Metabolism

Ethanol is primarily metabolized in the liver through a series of oxidative pathways.

Primary Pathway: Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)

The vast majority of ethanol metabolism occurs via a two-step process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

-

Oxidation to Acetaldehyde: In the cytosol of hepatocytes, ADH oxidizes ethanol to acetaldehyde.

-

Oxidation to Acetate: Acetaldehyde is then rapidly converted to acetate in the mitochondria by ALDH. Acetate is subsequently converted to acetyl-CoA, which can enter the citric acid cycle.

Secondary Pathway: Microsomal Ethanol-Oxidizing System (MEOS)

A secondary pathway for ethanol metabolism is the Microsomal Ethanol-Oxidizing System (MEOS), which involves the cytochrome P450 enzyme CYP2E1. This pathway becomes more significant at higher blood alcohol concentrations and with chronic alcohol consumption, as CYP2E1 is inducible by ethanol.

Minor Pathway: Glucuronidation

A small fraction of ethanol can be directly conjugated with glucuronic acid to form ethyl glucuronide. This reaction is catalyzed by various UGT isoforms, with UGT1A9 and UGT2B7 being the most active.[9]

Interaction Between Mebeverine and Alcohol Metabolism

Direct clinical studies on the metabolic interaction between mebeverine and alcohol are limited. However, based on their respective metabolic pathways, a potential for interaction exists at the level of carboxylesterase activity.

Potential for Carboxylesterase Inhibition by Alcohol

Ethanol is known to be an inhibitor of human carboxylesterase 1 (CES1).[4] Since mebeverine is primarily metabolized by ester hydrolysis, likely mediated by CES1, co-ingestion of alcohol could theoretically inhibit the initial and rate-limiting step of mebeverine metabolism. This inhibition could potentially lead to:

-

Increased bioavailability of the parent mebeverine: Although mebeverine is typically undetectable in plasma, CES1 inhibition could result in measurable, albeit likely still low, systemic concentrations of the parent drug.

-

Delayed formation of mebeverine metabolites: The formation of this compound and subsequently mebeverine acid could be slowed, altering their pharmacokinetic profiles.

It is important to note that direct in vitro studies quantifying the inhibitory effect (e.g., IC50) of ethanol on mebeverine hydrolysis by specific human CES isoforms are not currently available in the public domain.

Other Potential Interactions

While the primary theoretical interaction is at the level of CES1, other less direct interactions are conceivable:

-

Competition for UGTs: Both mebeverine metabolites and ethanol (to a minor extent) undergo glucuronidation. High concentrations of both substances could potentially lead to competition for UGT enzymes, although the clinical significance of this is likely low given the minor role of glucuronidation in ethanol clearance.

-

CYP2E1 Induction: Chronic alcohol consumption induces CYP2E1. While there is no direct evidence that mebeverine or its metabolites are substrates for CYP2E1, this induction could alter the metabolism of other co-administered drugs.

Data Presentation

Pharmacokinetic Parameters of Mebeverine Metabolites

The following table summarizes the available pharmacokinetic parameters for the major metabolites of mebeverine in healthy human volunteers. Data on the pharmacokinetics of these metabolites following co-administration with alcohol are not available.

| Metabolite | Dose of Mebeverine HCl | Cmax | Tmax | t1/2 | Reference |

| Mebeverine Acid | 405 mg (single dose) | ~3 µg/mL | 1.25 h (median) | 1.1 h (median) | [3][6] |

| Mebeverine Acid | 200 mg (modified release, single dose, fasted) | 199.05 ± 74.98 ng/mL | 3.25 h (median) | - | [11][12] |

| Mebeverine Acid | 200 mg (modified release, steady state, fasted) | 199.05 ± 74.98 ng/mL | - | - | [12] |

| Veratric Acid | 270 mg (single dose) | 13.5 µg/mL (mean) | 40-80 min | - | [2] |

| Desmethylated Carboxylic Acid (DMAC) | 135 mg (multiple doses) | 1670 ng/mL | 1 h | 2.45 h | [10] |

| Desmethylthis compound | 200 mg (modified release, single dose, fasted) | - | 3.5 h (median) | - | [12] |

Experimental Protocols

Detailed experimental protocols from the cited literature are not fully available. However, based on standard methodologies, the following outlines a general approach for key experiments.

In Vitro Carboxylesterase Inhibition Assay

Objective: To determine the inhibitory potential of ethanol on the hydrolysis of mebeverine by human carboxylesterases (CES1 and CES2).

Materials:

-

Recombinant human CES1 and CES2 enzymes

-

Mebeverine hydrochloride

-

Ethanol (various concentrations)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of mebeverine in a suitable solvent.

-

Prepare a series of ethanol solutions in phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the recombinant CES enzyme with the ethanol solution (or buffer for control) at 37°C for a specified time.

-

Initiate the reaction by adding the mebeverine stock solution to achieve a final concentration within the linear range of the enzyme's activity.

-

Incubate the reaction mixture at 37°C for a predetermined time.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of this compound and/or the depletion of mebeverine using a validated HPLC-MS/MS method.

-

Calculate the rate of mebeverine hydrolysis at each ethanol concentration and determine the IC50 value.

Clinical Pharmacokinetic Study Protocol (Hypothetical)

Objective: To evaluate the effect of acute alcohol co-administration on the pharmacokinetics of mebeverine metabolites.

Study Design: Open-label, randomized, two-period, crossover study.

Participants: Healthy adult volunteers.

Treatment Arms:

-

Treatment A: Single oral dose of mebeverine hydrochloride (e.g., 200 mg modified-release capsule) with water.

-

Treatment B: Single oral dose of mebeverine hydrochloride (e.g., 200 mg modified-release capsule) with a standardized dose of alcohol.

Washout Period: At least 7 days between treatment periods.

Blood Sampling: Serial blood samples to be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

Bioanalysis: Plasma samples to be analyzed for concentrations of this compound, veratric acid, and mebeverine acid using a validated HPLC-MS/MS method.

Pharmacokinetic Analysis: Calculation of Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2 for each metabolite in both treatment arms. Statistical comparison of pharmacokinetic parameters between the two arms.

Visualizations

Metabolic Pathways

Caption: Metabolic pathway of mebeverine.

Caption: Metabolic pathways of alcohol.

Potential Interaction Workflow

Caption: Hypothetical workflow of mebeverine-alcohol metabolic interaction.

Conclusion and Future Directions

The metabolism of mebeverine is characterized by rapid and extensive presystemic hydrolysis, primarily mediated by carboxylesterases. Alcohol is a known inhibitor of CES1, presenting a clear theoretical basis for a metabolic interaction with mebeverine. While patient information generally suggests that alcohol consumption is permissible during mebeverine treatment, the potential for altered pharmacokinetics of mebeverine's metabolites due to CES1 inhibition warrants further investigation.

For drug development professionals and researchers, several key areas require further exploration:

-

Definitive identification of the human CES isoform(s) responsible for mebeverine hydrolysis.

-

In vitro studies to quantify the inhibitory potency of ethanol on mebeverine hydrolysis by the relevant CES isoform(s).

-

Well-designed clinical studies to assess the impact of acute and chronic alcohol consumption on the pharmacokinetic profile of mebeverine's metabolites.

-

Identification of the specific UGT isoforms involved in the glucuronidation of mebeverine metabolites to better predict potential drug-drug interactions.

-

Elucidation of the enzyme(s) responsible for the oxidation of this compound to mebeverine acid.

A more complete understanding of these factors will enable a more precise risk assessment and provide a stronger scientific basis for clinical recommendations regarding the concurrent use of mebeverine and alcohol.

References

- 1. Determination of two mebeverine metabolites, this compound and desmethylthis compound, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Synergistic Effects of Mebeverine and Ethanol on Gastrointestinal Motility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known effects of the antispasmodic drug Mebeverine and the social drug ethanol on gastrointestinal (GI) motility. While the individual actions of these substances have been independently characterized, there is a significant gap in the scientific literature regarding their synergistic effects. This document synthesizes the available preclinical and clinical data, details the molecular mechanisms and signaling pathways, and proposes experimental protocols to investigate potential interactions. The primary aim is to equip researchers and drug development professionals with a foundational understanding to guide future studies into the combined influence of Mebeverine and ethanol on gut function. A critical examination of their shared mechanisms, particularly the modulation of ion channels in gastrointestinal smooth muscle cells, suggests a potential for synergistic or antagonistic interactions that warrant rigorous investigation.

Introduction

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2] Its primary therapeutic action is the direct relaxation of gastrointestinal smooth muscle, thereby alleviating cramping and abdominal pain.[2] Ethanol, a globally consumed psychoactive substance, exerts complex and often contradictory effects on the gastrointestinal tract. Depending on its concentration and the duration of exposure, ethanol can either stimulate or inhibit GI motility.[3] Given the prevalence of both Mebeverine use and alcohol consumption, understanding their potential interactions is of significant clinical and pharmacological importance. This guide will delve into the individual and potential combined effects of Mebeverine and ethanol on gastrointestinal motility, supported by experimental data and detailed methodologies.

Mechanisms of Action

Mebeverine: A Direct-Acting Spasmolytic

Mebeverine hydrochloride primarily targets the smooth muscle cells of the colon, where it exerts its spasmolytic effects through several proposed mechanisms:

-

Inhibition of Calcium Influx: A primary mechanism of Mebeverine is the blockade of voltage-gated calcium channels in smooth muscle cells.[4][5] The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By reducing this influx, Mebeverine effectively uncouples the excitatory stimuli from the contractile response, leading to muscle relaxation.[4]

-

Modulation of Sodium Channels: Mebeverine has also been shown to affect sodium channels, which may contribute to its local anesthetic properties and further reduce muscle excitability.[4]

-

Minimal Anticholinergic Effects: Unlike some other antispasmodics, Mebeverine exhibits weak atropine-like activity and does not produce significant systemic anticholinergic side effects at therapeutic doses.[1]

Ethanol: A Complex Modulator of Gastrointestinal Function

The effects of ethanol on GI motility are multifaceted and depend on several factors, including concentration, duration of exposure (acute vs. chronic), and the specific region of the GI tract.

-

Inhibition of Smooth Muscle Contraction: Acute exposure to ethanol has been demonstrated to inhibit spontaneous phasic contractions of gastric smooth muscle.[3] This inhibitory effect is dose-dependent and appears to involve mechanisms beyond the simple inhibition of extracellular calcium influx.[3] Studies have shown that ethanol can inhibit calcium influx through L-type voltage-gated calcium channels in esophageal smooth muscle.[6]

-

Effects on Slow Wave Activity: Ethanol can significantly inhibit the propagation of slow waves in the small intestine, which are the electrical pacemakers for peristalsis. This leads to a decrease in coordinated contractions.[7]

-

Metabolic Interactions: Ethanol is primarily metabolized in the liver by alcohol dehydrogenase and the cytochrome P450 system, particularly CYP2E1.[8][9] Chronic alcohol consumption can induce CYP2E1, which may alter the metabolism of other drugs cleared by this enzyme.[8] While the specific cytochrome P450 enzymes involved in Mebeverine metabolism are not fully elucidated, potential for metabolic drug-drug interactions exists.

Potential Synergistic and Antagonistic Interactions

In the absence of direct studies on the co-administration of Mebeverine and ethanol, any discussion of synergistic effects remains speculative. However, based on their known mechanisms of action, several potential interactions can be hypothesized:

-

Potentiated Smooth Muscle Relaxation: Both Mebeverine and ethanol have been shown to inhibit smooth muscle contraction, in part by modulating calcium influx.[4][6] Co-administration could lead to an additive or synergistic inhibitory effect on gastrointestinal motility, potentially resulting in excessive relaxation, slowed transit time, and exacerbation of symptoms like bloating and constipation in some individuals.

-

Altered Mebeverine Metabolism: Chronic ethanol consumption induces CYP2E1 and can also affect other cytochrome P450 enzymes like CYP3A4 and CYP1A2.[9][10] If Mebeverine is a substrate for these enzymes, its metabolism could be accelerated in chronic drinkers, potentially reducing its therapeutic efficacy. Conversely, acute ethanol consumption can competitively inhibit cytochrome P450 enzymes, which might delay Mebeverine metabolism and increase its plasma concentration, potentially leading to adverse effects.

-

Complex Effects on Neuronal Control: Both substances can influence the autonomic nervous system, which plays a crucial role in regulating gut motility.[4] The net effect of their combined action on the intricate balance of excitatory and inhibitory neuronal signaling in the enteric nervous system is unknown and could be highly variable.

Data Presentation

Table 1: Effects of Mebeverine on Gastrointestinal Motility Parameters

| Parameter | Study Population | Mebeverine Dosage | Key Findings | Reference |

| Abdominal Pain Relief | Irritable Bowel Syndrome (IBS) Patients | 135-270 mg three times daily | Statistically significant improvement in abdominal pain compared to placebo. | [1] |

| Global IBS Symptom Improvement | IBS Patients | 200 mg vs. 135 mg | No statistically significant difference in global improvement compared to placebo. | [1] |

Table 2: Effects of Ethanol on Gastrointestinal Motility Parameters

| Parameter | Model | Ethanol Concentration | Key Findings | Reference |

| Spontaneous Phasic Contractions | Cat Gastric Smooth Muscle Strips | Dose-dependent | Inhibition of both amplitude and frequency of contractions. | [3] |

| Slow Wave Velocity | Rat Small Intestine Segments | 3% and 5% | Significant drop in slow wave velocity. | [7] |

| Intestinal Contractions | Rat Small Intestine Segments | 3-5% | Complete cessation of contractions. | [7] |

| Calcium Influx | Cat Esophageal Smooth Muscle | 100 mM | Significant inhibition of calcium uptake. | [6] |

Experimental Protocols

In Vitro Smooth Muscle Contractility Assay

This protocol is designed to assess the direct effects of Mebeverine and ethanol, alone and in combination, on the contractility of isolated gastrointestinal smooth muscle.

Methodology:

-

Tissue Preparation: Segments of rodent (e.g., rat or guinea pig) ileum or colon are excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips (e.g., 10 mm long, 2 mm wide).

-

Organ Bath Setup: Each muscle strip is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Pre-contraction: The muscle strips are allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes. A stable baseline is established before inducing a submaximal contraction with an agonist such as carbachol or potassium chloride.

-

Drug Application: Once a stable contraction plateau is reached, increasing concentrations of Mebeverine, ethanol, or a combination of both are added cumulatively to the organ bath. The resulting relaxation is recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the agonist. Concentration-response curves are plotted, and IC50 values are calculated.

dot

Ex Vivo Intestinal Segment Motility Analysis

This method allows for the assessment of coordinated motility patterns in an isolated segment of the intestine.

Methodology:

-

Segment Isolation: A segment of the small or large intestine (e.g., 5-10 cm) is carefully removed from a euthanized animal and placed in warmed, oxygenated Krebs solution.

-

Perfusion Setup: The oral end of the segment is cannulated and connected to a perfusion system that allows for the controlled infusion of Krebs solution, with or without the test substances (Mebeverine, ethanol, or both). The aboral end is left open to allow for outflow.

-

Video Recording: The intestinal segment is placed in a horizontal organ bath, and its motor activity is recorded using a high-resolution video camera.

-

Spatiotemporal Mapping: The video recordings are analyzed using software that generates spatiotemporal maps of intestinal diameter changes. These maps allow for the quantification of various motility parameters, including contraction frequency, amplitude, velocity, and propagation direction.

-

Data Analysis: The effects of Mebeverine and ethanol on these parameters are compared to baseline and to each other.

dot

In Vivo Whole Animal Gastrointestinal Transit Measurement

This protocol measures the overall transit time of a non-absorbable marker through the entire gastrointestinal tract of a live animal.

Methodology:

-

Animal Preparation: Animals (typically mice or rats) are fasted overnight with free access to water.

-

Marker Administration: A non-absorbable colored marker (e.g., carmine red or charcoal meal) suspended in a vehicle is administered by oral gavage.

-

Drug Administration: Mebeverine, ethanol, or their combination is administered orally or via another appropriate route at a specified time before or after the marker.

-

Fecal Pellet Monitoring: The animals are housed in individual cages with a clean surface to allow for easy monitoring of fecal pellet expulsion. The time to the first appearance of the colored marker in the feces is recorded as the whole gut transit time.

-

Data Analysis: The mean transit times for each treatment group are calculated and compared using appropriate statistical tests.

dot

Signaling Pathways

Mebeverine Signaling in Smooth Muscle Relaxation

dot

Ethanol's Inhibitory Signaling in Smooth Muscle

dot

Conclusion and Future Directions

While Mebeverine is an established therapeutic for functional bowel disorders and the effects of ethanol on the gastrointestinal system are widely recognized, the scientific understanding of their combined action is conspicuously absent. The potential for synergistic or antagonistic interactions, particularly at the level of smooth muscle ion channel function and drug metabolism, underscores a critical need for further research. The experimental protocols detailed in this guide provide a framework for systematic investigation into this area. Future studies should aim to:

-

Characterize the concentration-dependent effects of Mebeverine and ethanol co-administration on in vitro smooth muscle contractility.

-

Elucidate the impact of their combined use on coordinated motility patterns in ex vivo intestinal segments.

-

Determine the net effect on whole gut transit time in vivo, considering both acute and chronic ethanol exposure models.

-

Investigate the potential for metabolic interactions through studies involving cytochrome P450 enzymes.

A thorough understanding of the synergistic effects of Mebeverine and ethanol is essential for providing informed clinical guidance to patients and for the continued development of safe and effective treatments for gastrointestinal motility disorders.

References

- 1. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of ethanol on spontaneous phasic contractions of cat gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute ethanol inhibits calcium influxes into esophageal smooth but not striated muscle: a possible mechanism for ethanol-induced inhibition of esophageal contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Ethanol Exposure on Slow Wave Activity and Smooth Muscle Contraction in the Rat Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanol interactions with other cytochrome P450 substrates including drugs, xenobiotics, and carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol and Medication Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacokinetic Drug-Drug Interaction Studies of Mebeverine and Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential pharmacokinetic drug-drug interactions between Mebeverine, an antispasmodic agent, and alcohol (ethanol). Despite the widespread use of both substances, dedicated clinical studies evaluating their pharmacokinetic interactions are notably absent from publicly available literature. This document synthesizes the current understanding of the individual metabolic pathways of Mebeverine and alcohol to postulate potential interaction mechanisms. Furthermore, it outlines detailed hypothetical experimental protocols for in vitro and in vivo studies designed to investigate these potential interactions, providing a framework for future research in this area. All quantitative data from hypothetical studies are presented in structured tables for clarity, and logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

Mebeverine is a musculotropic antispasmodic drug primarily used to relieve symptoms of irritable bowel syndrome (IBS) [26]. It acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms [19]. Alcohol, a centrally acting depressant, is a commonly consumed substance with the potential to interact with numerous medications through various mechanisms, including alterations in drug metabolism [28]. Given the potential for concurrent use, understanding the pharmacokinetic interaction between Mebeverine and alcohol is of significant clinical importance.

This guide addresses the current knowledge gap by providing a comprehensive overview of the metabolic pathways of both compounds and proposing a structured approach to studying their potential interactions.

Metabolic Pathways

Mebeverine Metabolism

Mebeverine is an ester that undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases [4, 19]. The parent drug is virtually undetectable in plasma after oral administration [4]. The initial hydrolysis cleaves Mebeverine into two primary metabolites:

-

Mebeverine alcohol

-

Veratric acid [4, 6]

This compound is further metabolized, and its metabolites, along with veratric acid, are excreted in the urine [11]. The main circulating metabolite of Mebeverine is Mebeverine acid, formed from the oxidation of this compound [6].

dot

Alcohol (Ethanol) Metabolism

Alcohol is primarily metabolized in the liver via two main pathways:

-

Alcohol Dehydrogenase (ADH) Pathway: This is the principal pathway for alcohol metabolism at low to moderate concentrations. ADH oxidizes ethanol to acetaldehyde.

-

Microsomal Ethanol-Oxidizing System (MEOS): This system, primarily involving the cytochrome P450 enzyme CYP2E1 , becomes more significant at higher alcohol concentrations and with chronic alcohol consumption [28].

Acetaldehyde, a toxic metabolite, is further oxidized to acetate by aldehyde dehydrogenase (ALDH).

dot

Mebeverine and Alcohol: An In-Depth Technical Guide on the Impact on Gut-Brain Axis Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut-brain axis represents a complex bidirectional communication network crucial for maintaining homeostasis. Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder, is a prominent example of altered gut-brain interactions.[1] Mebeverine is a musculotropic antispasmodic agent commonly prescribed to alleviate symptoms of IBS by acting directly on the smooth muscles of the gastrointestinal tract.[1][2] Concurrently, alcohol consumption is a prevalent social habit known to significantly impact gastrointestinal function and the gut-brain axis, often exacerbating IBS symptoms.[3][4] This technical guide provides a comprehensive overview of the individual effects of Mebeverine and alcohol on the gut-brain axis and explores the potential, yet largely uninvestigated, interactions of their concurrent use on key signaling pathways. This document synthesizes current pharmacological knowledge, presents hypothetical interaction models, and proposes experimental protocols to elucidate the combined effects for future research and drug development.

The Gut-Brain Axis: A Complex Communication Network

The gut-brain axis is a bidirectional signaling network between the gastrointestinal tract and the central nervous system (CNS).[5] This intricate communication is mediated by several parallel and interacting pathways:

-

Neural Pathways: The autonomic nervous system (ANS), comprising the sympathetic and parasympathetic branches, and the enteric nervous system (ENS) form the primary neural connections.[6] The vagus nerve, a major component of the parasympathetic nervous system, is a critical conduit for transmitting information from the gut to the brain and vice versa.[6][7] The ENS, often termed the "second brain," can function autonomously to regulate gut functions.[5][6]

-

Neuroendocrine-HPA Axis Pathway: The hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system, is modulated by signals from the gut microbiota.[7][8] Gut-derived signals can influence the release of hormones such as cortisol, which in turn can impact gut function, creating a feedback loop.[9]

-

Immune Pathways: The gut-associated lymphoid tissue (GALT) is a significant component of the body's immune system. The gut microbiota plays a crucial role in shaping local and systemic immunity.[7] Inflammatory mediators, such as cytokines, can be released from the gut and travel to the brain, potentially leading to neuroinflammation.[6]

-

Microbiota-Derived Signaling Molecules: The gut microbiota produces a vast array of metabolites, including short-chain fatty acids (SCFAs), neurotransmitters (e.g., serotonin, GABA), and other neuroactive compounds that can influence brain function.[9]

Figure 1: Bidirectional signaling pathways of the gut-brain axis.

Pharmacology and Mechanism of Action of Mebeverine

Mebeverine is an antispasmodic agent that exerts its effects directly on the smooth muscle of the gut, particularly the colon.[1][2] Its primary use is in the symptomatic treatment of abdominal pain and cramping associated with IBS.[2][10] Unlike anticholinergic drugs, Mebeverine does not produce typical systemic anticholinergic side effects as it acts locally on the gut with minimal systemic absorption.[1][11]

The precise mechanism of action is not fully elucidated but is understood to involve several processes at the cellular level:[11][12]

-

Ion Channel Modulation: Mebeverine is believed to block calcium and sodium ion channels in smooth muscle cells.[11] The influx of calcium ions is essential for muscle contraction; by inhibiting this influx, Mebeverine leads to muscle relaxation and prevents spasms.[11]

-

Local Anesthetic Effect: It has been suggested that Mebeverine possesses a local anesthetic effect, which may contribute to reducing the sensitivity of gut muscles to stimuli that trigger pain and spasms.[11][13]

-

Effect on Autonomic Nervous System: Mebeverine may help restore the balance between the sympathetic and parasympathetic nervous systems, which can be dysregulated in individuals with IBS.[11]

After oral administration, Mebeverine is rapidly metabolized by esterases into veratric acid and mebeverine alcohol, which are then excreted in the urine.[14]

References

- 1. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]

- 2. About mebeverine - NHS [nhs.uk]

- 3. theridgeohio.com [theridgeohio.com]

- 4. Alcohol and IBS: Possible links and treatments [medicalnewstoday.com]

- 5. Gut–brain axis - Wikipedia [en.wikipedia.org]

- 6. wisemindnutrition.com [wisemindnutrition.com]

- 7. The gut-brain connection pathway [cioncancerclinics.com]

- 8. The gut-brain axis: interactions between enteric microbiota, central and enteric nervous systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

No Known Contraindications Between Mebeverine and Alcohol Consumption

Based on available medical information and clinical guidance, there are no established contraindications for the consumption of alcohol while taking Mebeverine. Multiple sources, including patient information leaflets and official drug summaries, indicate that it is generally considered safe to drink alcohol in moderation during treatment with this medication.[1][2][3][4][5]

A comprehensive review of scientific literature and drug information databases reveals a lack of studies specifically designed to investigate the detailed pharmacokinetic or pharmacodynamic interactions between Mebeverine and ethanol in humans. The summary of product characteristics for Mebeverine explicitly states that "No interaction studies have been performed, except with alcohol. In vitro and in vivo studies in animals have demonstrated the absence of any interaction between mebeverine hydrochloride and ethanol."[6][7][8][9][10] This suggests that while formal, in-depth clinical trials in humans may be limited, preclinical data did not raise any safety concerns.

Due to the absence of specific clinical studies providing quantitative data on the combined use of Mebeverine and alcohol, it is not possible to construct an in-depth technical guide with detailed experimental protocols and quantitative data tables on their interaction as requested. The available information consistently points to a lack of significant interaction, and therefore, no specific contraindications have been established.

While information on the direct interaction with alcohol is not available in the format requested, the metabolic pathway of Mebeverine itself is well-documented.

Metabolism of Mebeverine

Mebeverine is rapidly and completely absorbed after oral administration.[7] It undergoes extensive metabolism, primarily by esterases, which break down the molecule into its main components: veratric acid and mebeverine alcohol.[6][7][8][9] Mebeverine itself is not excreted unchanged.[6][7][8]

The principal metabolite in plasma is the demethylated carboxylic acid (DMAC).[6][7][8] The metabolites are almost completely excreted in the urine. Veratric acid is excreted in the urine, as is this compound, partly as the corresponding carboxylic acid (MAC) and partly as the demethylated carboxylic acid (DMAC).[6][7][8]

The following diagram illustrates the metabolic pathway of Mebeverine.

References

- 1. doctoroncall.com [doctoroncall.com]

- 2. medicines.org.uk [medicines.org.uk]

- 3. Common questions about mebeverine - NHS [nhs.uk]

- 4. boots.com [boots.com]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. pharm.cals.am [pharm.cals.am]

- 7. medicines.org.uk [medicines.org.uk]

- 8. bristol-labs.co.uk [bristol-labs.co.uk]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. trial.medpath.com [trial.medpath.com]

Whitepaper: Long-Term Effects of Concomitant Mebeverine and Alcohol Use in Patients

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and informational purposes only and does not constitute medical advice.

Introduction

Mebeverine is an antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms. Alcohol is a globally consumed psychoactive substance with complex physiological effects. Given the chronic nature of IBS and the prevalence of alcohol consumption, there is a scientific need to understand the potential long-term consequences of their combined use. This technical guide synthesizes the available pharmacological data for mebeverine and alcohol, extrapolates potential long-term interaction effects, and proposes experimental protocols for their investigation. Due to a lack of direct long-term clinical studies on this specific combination, this paper will focus on the known metabolic pathways and physiological effects of each substance to postulate potential areas of concern and research.

Pharmacology of Mebeverine and Alcohol

Mebeverine Metabolism

Mebeverine is rapidly and completely absorbed after oral administration.[1] It is primarily metabolized by esterases, which hydrolyze the ester bond to form veratric acid and mebeverine alcohol.[1][2][3][4][5] Mebeverine itself is rarely detectable in the plasma.[3][4] The main metabolite in plasma is demethylated carboxylic acid (DMAC).[1] Mebeverine's metabolites are almost completely excreted in the urine.[1]

Alcohol Metabolism

Alcohol (ethanol) is primarily metabolized in the liver. The main pathway involves the enzyme alcohol dehydrogenase (ADH), which converts ethanol to acetaldehyde. Acetaldehyde is then converted to acetate by aldehyde dehydrogenase (ALDH).[6] A secondary pathway, the microsomal ethanol-oxidizing system (MEOS), primarily involving the cytochrome P450 enzyme CYP2E1, also contributes to alcohol metabolism, especially at higher alcohol concentrations.[7][8]

Potential Long-Term Interactions

While some sources state that alcohol can be consumed while taking mebeverine, and animal studies have not shown interactions, the long-term effects in humans, particularly with chronic and/or heavy alcohol use, have not been formally studied.[1][9] Potential interactions can be categorized as pharmacokinetic (affecting the metabolism of the drug or alcohol) and pharmacodynamic (affecting the physiological effects).

Pharmacokinetic Interactions

Chronic heavy alcohol consumption is known to induce CYP2E1 activity.[7][10] While the primary metabolism of mebeverine is not via CYP enzymes, some of its secondary metabolites may be. An induction of hepatic enzymes could theoretically alter the metabolic profile of mebeverine's derivatives over the long term, though this is speculative.

Pharmacodynamic Interactions

Both alcohol and mebeverine can have effects on the central nervous system (CNS). Mebeverine has been associated with CNS excitability in overdose cases, with symptoms like tremor and convulsions.[1] Alcohol is a known CNS depressant.[11] While their primary CNS effects differ, long-term concurrent use could potentially lead to unforeseen neurological adaptations. However, at therapeutic doses, mebeverine's effects on the ability to drive or use machinery are not considered significant.[1]

Data on Mebeverine Metabolism

The following table summarizes the key metabolites of mebeverine and their reported concentrations from a fatal overdose case, which provides some insight into the levels of these metabolites. It is important to note that these are not from a controlled study of combined use with alcohol.

| Metabolite | Concentration (mg/L) in a Fatal Overdose Case[2][3][4] |

| Mebeverine | 1.2 |

| Mebeverine-alcohol | 74 |

| Veratric acid | 127 |

Proposed Experimental Protocols

To rigorously assess the long-term effects of combining mebeverine and alcohol, a series of preclinical and clinical studies would be necessary.

1. Preclinical Long-Term Toxicity Study in a Rodent Model

-

Objective: To evaluate the long-term toxicological effects of co-administering mebeverine and alcohol in rats.

-

Methodology:

-

Animals: Sprague-Dawley rats, both male and female.

-

Groups (n=20 per group):

-

Control (vehicle only)

-

Mebeverine (therapeutic equivalent dose)

-

Alcohol (moderate daily dose, e.g., 2g/kg)

-

Mebeverine + Alcohol

-

-

Duration: 6 months.

-

Parameters to be Measured:

-

Weekly clinical observations and body weight.

-

Monthly blood draws for liver function tests (ALT, AST, ALP, bilirubin), renal function tests (creatinine, BUN), and complete blood count.

-

At 3 and 6 months, a subset of animals from each group will be euthanized for histopathological examination of the liver, kidneys, stomach, intestines, and brain.

-

Pharmacokinetic analysis of mebeverine metabolites and alcohol at multiple time points.

-

-

2. Human Clinical Study (Observational)

-

Objective: To observe the incidence of adverse effects in patients taking mebeverine who also consume alcohol.

-

Methodology:

-

Study Population: Patients with IBS prescribed mebeverine.

-

Data Collection:

-

Baseline questionnaire to assess alcohol consumption habits (quantity and frequency).

-

Patients to keep a diary of their alcohol intake and any adverse symptoms.

-

Regular follow-up appointments (e.g., every 3 months for 1 year) to include standardized questionnaires on side effects and blood tests for liver function.

-

-

Analysis: Stratify patients into groups based on alcohol consumption (none, low, moderate, high) and compare the incidence and severity of reported adverse effects and changes in liver function markers.

-

Visualizations

Below are diagrams illustrating the metabolic pathways and a proposed experimental workflow.

Caption: Metabolic pathway of Mebeverine.

Caption: Metabolic pathways of alcohol (ethanol).

Caption: Proposed workflow for a preclinical study.

Conclusion

There is a clear gap in the scientific literature regarding the long-term effects of concomitant mebeverine and alcohol use. Based on their individual metabolic pathways, significant pharmacokinetic interactions are not expected, especially with moderate alcohol consumption. However, the potential for altered hepatic enzyme activity with chronic heavy alcohol use and subtle pharmacodynamic interactions cannot be ruled out without dedicated study. The proposed experimental protocols provide a framework for future research to definitively assess the safety profile of this common drug-substance combination in a real-world context. Until such data is available, healthcare professionals should advise patients on the general risks of consuming alcohol while on medication and consider individual patient factors, such as their level of alcohol consumption and liver health.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. researchgate.net [researchgate.net]

- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug-Alcohol Interactions: A Review of Three Therapeutic Classes [uspharmacist.com]

- 7. Alcohol and Medication Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. baycrest.echoontario.ca [baycrest.echoontario.ca]

- 9. Common questions about mebeverine - NHS [nhs.uk]

- 10. Drug safety in older patients with alcohol use disorder: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicines and alcohol | healthdirect [healthdirect.gov.au]

Methodological & Application

Application Notes and Protocols for the Quantification of Mebeverine Metabolites in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine is an antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS). Following oral administration, mebeverine undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in biological fluids such as plasma and urine.[1][2] The primary metabolic pathway involves hydrolysis of the ester bond to form mebeverine alcohol (MAL) and veratric acid. This compound is subsequently oxidized to mebeverine acid (MAC), and N-demethylation leads to the formation of desmethylmebeverine acid (DMAC).[3][4][5] Therefore, quantitative analysis of these metabolites is crucial for pharmacokinetic, toxicokinetic, and forensic investigations.

This document provides detailed application notes and protocols for the analytical methods used to quantify mebeverine metabolites in biological samples. While no methods have been specifically validated for the simultaneous quantification of mebeverine metabolites and alcohol, the described protocols for robust LC-MS/MS and GC-MS analysis are foundational. For applications involving the co-presence of ethanol, it is recommended to perform additional validation steps to assess potential matrix effects and impacts on recovery.

Mebeverine Metabolism

The metabolic cascade of mebeverine is a critical consideration for accurate bioanalysis. The parent drug's instability in esterase-containing matrices like blood necessitates the targeting of its more stable and abundant metabolites.[1]

Analytical Methods and Protocols

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the predominant technique for the sensitive and selective quantification of mebeverine metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, particularly for the analysis of this compound and its desmethylated form.

Method 1: HPLC-MS/MS for Simultaneous Quantification of Mebeverine Metabolites in Human Plasma

This protocol is adapted from a validated method for the simultaneous analysis of this compound (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC) in human plasma.[3][4]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.

Experimental Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution (e.g., 2H5-desmethylmebeverine acid).

-

Add 400 µL of a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample for 10 minutes at a sufficient speed to pellet the precipitated proteins (e.g., 2500 rpm).[5]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

2. HPLC-MS/MS Analysis

Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.[6]

-

Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration.[4]

-

Injection Volume: 5 µL.[4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A or Thermo Scientific TSQ Quantum Ultra).[5][6]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary for HPLC-MS/MS Method

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%RE) | Precision (%CV) | Recovery (%) |

|---|---|---|---|---|---|

| MAL | 0.1 - 10 | 0.1 | -4.04 to 4.60 | 0.31 to 6.43 | >85 |

| MAC | 1 - 100 | 1 | -4.04 to 4.60 | 0.31 to 6.43 | >85 |

| DMAC | 5 - 1000 | 5 | -4.04 to 4.60 | 0.31 to 6.43 | >85 |

Data compiled from Appolonova et al., 2017.[3][4]

Method 2: GC-MS for Quantification of this compound Metabolites in Human Plasma

This protocol is based on a validated method for the determination of this compound and desmethylthis compound in human plasma.[7][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up compared to protein precipitation, which can be beneficial for GC-MS analysis.

Experimental Protocol:

-

Treat plasma samples with β-glucuronidase to cleave any glucuronide conjugates.[7][8]

-

Condition an octadecylsilane (C18) SPE cartridge.

-

Load the enzyme-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes of interest with a suitable elution solvent.

-

Evaporate the eluate to dryness.

-

Derivatize the dried residue to improve the volatility and chromatographic properties of the analytes for GC-MS analysis.[7][8]

-

Reconstitute the derivatized sample in a suitable solvent for injection.

2. GC-MS Analysis

Chromatographic and Mass Spectrometric Conditions:

-

GC System: Gas chromatograph with a suitable capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

Quantitative Data Summary for GC-MS Method

| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) |

|---|---|---|

| This compound | 2 - 200 | 0.5 |

| Desmethylthis compound | 2 - 200 | 0.5 |

Data compiled from Tulich et al., 1996.[7][8]

Considerations for Samples Containing Alcohol (Ethanol)

While the provided methods are well-validated for the analysis of mebeverine metabolites, the presence of high concentrations of ethanol in a biological sample could potentially influence the results. Key considerations include:

-

Extraction Efficiency: Ethanol can alter the solubility of analytes and the efficiency of both protein precipitation and solid-phase extraction. It is crucial to evaluate the recovery of the analytes and internal standards from matrix samples spiked with relevant concentrations of ethanol.

-

Matrix Effects: In LC-MS/MS, co-eluting ethanol or its metabolites could potentially cause ion suppression or enhancement, affecting the accuracy of quantification. A thorough assessment of matrix effects in the presence of ethanol should be conducted during method validation.

-

Chromatography: High concentrations of ethanol in the final extract could affect peak shape and retention time. Dilution of the sample extract may be necessary, provided the analyte concentrations remain above the lower limit of quantification.

For forensic or clinical cases where both mebeverine and alcohol ingestion are suspected, it is recommended to:

-

Quantify ethanol separately using a standard forensic method (e.g., headspace GC-FID).

-

Validate the chosen mebeverine metabolite method by assessing its performance in control matrix (e.g., blank blood) fortified with ethanol at concentrations relevant to the case (e.g., social, toxic, and lethal levels). This validation should include assessments of accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

The quantification of mebeverine in biological samples relies on the accurate measurement of its primary metabolites due to the rapid degradation of the parent compound. The HPLC-MS/MS method offers high sensitivity and specificity for the simultaneous determination of this compound, mebeverine acid, and desmethylmebeverine acid. The GC-MS method provides a reliable alternative for the analysis of this compound and its desmethylated metabolite. When analyzing samples that may contain alcohol, it is imperative to conduct additional validation experiments to ensure the analytical method's performance is not compromised by the presence of ethanol.

References

- 1. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]